(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Description
“(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of fluorinated compounds, such as “this compound”, has attracted attention from biologists and chemists . Achieving selective fluorination is a challenge under mild conditions . Enzymatic methods, including the use of various enzymes like cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems, have been used for the synthesis of fluorinated compounds . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis
The molecular formula of “this compound” is C11H12FN3O. Its molecular weight is 221.23 g/mol.Chemical Reactions Analysis
The synthesis of fluorinated compounds involves various reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Also, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Physical and Chemical Properties Analysis
Fluorinated compounds, such as “this compound”, have interesting and unusual physical and chemical properties . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Future Directions
The synthesis of fluorinated compounds, including “(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol”, is a field of ongoing research . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties . The development of fluorinated chemicals has been steadily increasing over the past 50 years . The future of this field may involve further exploration of enzymatic methods for the synthesis of fluorinated compounds and the discovery or creation of excellent fluoride synthase .
Properties
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-3-5-15-10(8-16)6-11(14-15)9-2-1-4-13-7-9/h1-2,4,6-7,16H,3,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRWDGOQPXIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CO)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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